Alagebrium bromide

Description

Propriétés

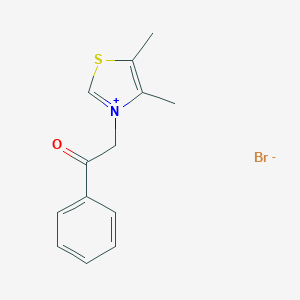

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NOS.BrH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBJPXXICNVLX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939407 |

Source

|

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181069-80-7 |

Source

|

| Record name | Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181069-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALT-711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181069807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alagebrium Bromide: A Technical Guide on its Role as an Advanced Glycation End-product (AGE) Breaker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with the free amino groups of proteins, lipids, and nucleic acids.[1] This process, known as the Maillard reaction, leads to the formation of cross-links in long-lived proteins such as collagen and elastin, contributing to the progressive stiffening of tissues and the pathogenesis of numerous age-related and metabolic diseases, including diabetes, cardiovascular disease, and nephropathy.[2][3] The accumulation of AGEs in the extracellular matrix disrupts normal cellular function by altering tissue mechanics and by interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering intracellular signaling cascades that promote oxidative stress and inflammation.[1][4]

Alagebrium bromide (ALT-711), chemically known as 3-phenacyl-4,5-dimethylthiazolium chloride, emerged as a prototype therapeutic agent designed to specifically cleave pre-formed AGE cross-links.[2] As an "AGE breaker," its primary proposed mechanism involves the chemical cleavage of α-dicarbonyl-based protein cross-links, thereby restoring the structural and functional integrity of tissues.[1][5] This technical guide provides a comprehensive overview of Alagebrium's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from foundational studies, and a discussion of its signaling pathway interactions.

Mechanism of Action

The core therapeutic concept of Alagebrium is the reversal of pathological protein cross-linking. The thiazolium ring of the molecule is believed to be the active moiety, targeting and breaking the covalent α-diketone structures characteristic of certain AGE cross-links.[5] This action is distinct from AGE formation inhibitors, as it is designed to reverse existing damage.

Beyond direct cross-link cleavage, studies have revealed a more complex mechanism of action involving the modulation of downstream signaling pathways. By reducing the AGE load, Alagebrium can indirectly mitigate the pathological signaling initiated by the AGE-RAGE axis. This includes the attenuation of reactive oxygen species (ROS) production, a key consequence of RAGE activation.[6][7] The reduction in oxidative stress leads to the downstream inhibition of pro-inflammatory and pro-fibrotic pathways, including the Extracellular signal-Regulated Kinase (ERK) branch of the Mitogen-Activated Protein Kinase (MAPK) pathway and the expression of Connective Tissue Growth Factor (CTGF).[6][7] There is also evidence for RAGE-independent effects, suggesting that Alagebrium may modulate cellular responses through other pathways or that the benefits are primarily derived from the restoration of normal tissue mechanics.[8][9]

Caption: Alagebrium breaks AGE cross-links and inhibits downstream ROS-mediated signaling.

Preclinical Evidence

A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the therapeutic potential of Alagebrium.

In Vitro Studies

In vitro experiments have been crucial in elucidating the cellular mechanisms affected by Alagebrium. A key model involves the use of rat aortic vascular smooth muscle cells (RASMCs) stimulated with prepared AGEs. In this system, Alagebrium has been shown to dose-dependently inhibit AGE-induced ROS formation, ERK phosphorylation, and the expression of pro-fibrotic molecules.[6][10]

Table 1: Summary of Key In Vitro Quantitative Data

| Cell Type | Alagebrium Conc. | Stimulus | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| RASMCs | 1 µM | 50 µg/mL AGEs | ~27% decrease in fibronectin mRNA expression. | [6] |

| RASMCs | 10 µM | 50 µg/mL AGEs | ~47% decrease in fibronectin mRNA expression. | [6] |

| RASMCs | 1 - 100 µM | 50 µg/mL AGEs | Dose-dependent inhibition of ROS formation. | [6][10] |

| RASMCs | 1 - 10 µM | 50 µg/mL AGEs | Dose-dependent abolition of collagen type III and CTGF mRNA expression. | [6] |

| Cardiomyocytes | Not Specified | AGEs | Decreased AGE-induced ROS synthesis. |[7] |

In Vivo Animal Studies

Animal models have been instrumental in evaluating the systemic effects of Alagebrium on complex pathologies. Streptozotocin (STZ)-induced diabetic rats are a common model for studying diabetic complications, while Zucker diabetic rats have been used to investigate obesity and Type 2 diabetes.[6][8] Studies in these models show that Alagebrium can reduce neointimal hyperplasia after vascular injury, decrease AGE-related collagen cross-linking, and improve cardiovascular hemodynamics.[6][8]

Table 2: Summary of Key In Vivo (Animal) Quantitative Data

| Animal Model | Alagebrium Dose & Duration | Key Quantitative Finding(s) | Reference |

|---|---|---|---|

| STZ-Diabetic Rats | 10 mg/kg/day for 4 weeks | Significant suppression of neointima formation after balloon injury. | [6] |

| Zucker Diabetic Rats | 1.0 mg/kg/day for 21 days | Reduced downstream vascular resistance by 46%; decreased AGE-related collagen cross-linking. | [8] |

| Aging Rats | 10 mg/kg/day for 16 weeks | ~30% decrease in cardiac AGE accumulation; preserved diastolic function. | [11] |

| Old Rhesus Monkeys | Not Specified | Progressive reduction in aortic stiffness (pulse wave velocity). |[12] |

References

- 1. eajm.org [eajm.org]

- 2. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AGE Breakers Beyond Alagebrium – Fight Aging! [fightaging.org]

- 4. researchgate.net [researchgate.net]

- 5. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]

- 6. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alagebrium chloride, a novel advanced glycation end-product cross linkage breaker, inhibits neointimal proliferation in a diabetic rat carotid balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alagebrium chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Alagebrium's Impact on Collagen and Elastin Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alagebrium (ALT-711), a thiazolium derivative, has been a subject of significant research interest for its pioneering role as a breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathophysiology of aging and diabetic complications, primarily through the non-enzymatic cross-linking of long-lived proteins such as collagen and elastin. This process leads to increased tissue stiffness, compromised vascular compliance, and overall organ dysfunction. This technical guide provides a comprehensive overview of Alagebrium's core mechanism of action, its quantifiable effects on collagen and elastin, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of anti-glycation therapeutics.

Core Mechanism of Action: Breaking the Bonds of Glycation

Alagebrium's primary therapeutic effect lies in its ability to cleave existing α-dicarbonyl-based AGE cross-links between proteins.[1][2] This mechanism is distinct from AGE formation inhibitors, as Alagebrium acts to reverse pre-existing damage. The thiazolium ring within the Alagebrium molecule is the chemically active component, targeting the C-C bond of the α-diketone structure found in certain AGE cross-links.[1]

Beyond its cross-link breaking activity, Alagebrium also functions as a scavenger of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG), a major precursor to AGEs.[1] By trapping these precursors, Alagebrium can also inhibit the de novo formation of AGEs.

It is important to note that while Alagebrium is effective against α-diketone cross-links, it does not break all types of AGE cross-links, notably the prevalent glucosepane (B12743330) cross-links.[3]

Quantitative Effects on Biomarkers and Clinical Endpoints

The efficacy of Alagebrium has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its impact on AGE levels, arterial stiffness, and other relevant parameters.

Table 1: Preclinical Studies - Effects of Alagebrium on AGEs and Related Markers

| Animal Model | Treatment Regimen | Outcome Measure | Result | Citation(s) |

| db/db Mice | 1 mg/kg/day i.p. for 3 weeks | Serum Nε-(carboxymethyl)lysine (CML) | ↓ 41% | [1] |

| db/db Mice | 1 mg/kg/day i.p. for 3 weeks | Urinary CML | ↑ 138% | [1] |

| db/db Mice | 1 mg/kg/day i.p. | Renal Pentosidine Accumulation | ↓ | [1] |

| Streptozotocin-induced diabetic rats | Not specified | Renal CML and RAGE | ↓ | [1] |

| Streptozotocin-induced diabetic rats | Not specified | Tail Tendon Collagen Cross-linking | ↓ (with 16 weeks of treatment) | [1] |

Table 2: Clinical Studies - Effects of Alagebrium on Cardiovascular Parameters

| Study Population | Treatment Regimen | Outcome Measure | Result | Citation(s) |

| Adults with Isolated Systolic Hypertension | 210 mg twice daily for 8 weeks | Carotid Augmentation Index (AI) | ↓ 37% (P<0.007) | [4][5] |

| Adults with Isolated Systolic Hypertension | 210 mg twice daily for 8 weeks | Augmented Pressure | ↓ from 16.4 to 9.6 mmHg (P<0.001) | [4][5] |

| Adults with Isolated Systolic Hypertension | 210 mg twice daily for 8 weeks | Flow-Mediated Dilation (FMD) | ↑ from 4.6% to 7.1% (P<0.05) | [4][5] |

| Elderly Patients with Diastolic Heart Failure | 420 mg daily for 16 weeks | Left Ventricular Mass | ↓ | [6] |

Key Signaling Pathways Modulated by Alagebrium

The accumulation of AGEs triggers a cascade of intracellular signaling events, largely mediated by the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates pro-inflammatory and pro-fibrotic pathways, contributing to tissue damage. Alagebrium, by reducing the AGE load, can indirectly modulate these signaling pathways.

The following diagram illustrates the AGE-RAGE signaling axis and the potential points of modulation by Alagebrium.

Caption: Alagebrium's modulation of the AGE-RAGE signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Alagebrium.

In Vitro AGE-Breaking Assay

This assay is designed to assess the direct AGE cross-link breaking activity of Alagebrium on a model protein.

Caption: Workflow for the in vitro AGE-breaking assay.

Protocol:

-

Preparation of Glycated Bovine Serum Albumin (AGE-BSA):

-

Dissolve bovine serum albumin (BSA) in a phosphate (B84403) buffer (e.g., 0.2 M, pH 7.4) to a final concentration of 50 mg/mL.

-

Add a reducing sugar, such as D-ribose, to a final concentration of 0.5 M.

-

Filter-sterilize the solution and incubate in the dark at 37°C for 8 weeks.

-

After incubation, dialyze the solution extensively against phosphate-buffered saline (PBS) at 4°C to remove unreacted sugar.

-

Confirm the formation of AGEs by measuring the characteristic fluorescence (excitation ~370 nm, emission ~440 nm).

-

-

Alagebrium Treatment:

-

Dilute the prepared AGE-BSA in PBS.

-

Incubate aliquots of the AGE-BSA solution with varying concentrations of Alagebrium chloride (e.g., 1, 10, 100 µM) at 37°C for 24-48 hours.

-

Include a vehicle control (AGE-BSA with PBS).

-

-

Analysis:

-

Fluorescence Spectroscopy: Measure the AGE-specific fluorescence of each sample. A decrease in fluorescence in the Alagebrium-treated samples compared to the control indicates breaking of fluorescent AGE cross-links.

-

SDS-PAGE: Analyze the samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions. A decrease in high-molecular-weight aggregates and an increase in the monomeric BSA band in the Alagebrium-treated lanes indicate the breaking of protein-protein cross-links.

-

Quantification of Nε-(carboxymethyl)lysine (CML) in Tissue Samples by ELISA

This protocol outlines the measurement of CML, a major non-fluorescent AGE, in tissue homogenates.

Protocol:

-

Tissue Homogenization:

-

Excise tissues of interest (e.g., aorta, kidney) and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

ELISA Procedure (using a commercial CML ELISA kit):

-

Coat a 96-well plate with an anti-CML antibody.

-

Block non-specific binding sites.

-

Add diluted tissue homogenates and CML standards to the wells and incubate.

-

Wash the plate to remove unbound components.

-

Add a detection antibody (e.g., biotinylated anti-CML).

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the CML concentration in the samples based on the standard curve. Results are typically expressed as ng of CML per mg of total protein.

-

Synthesis of Alagebrium Chloride

The following protocol describes a common method for the synthesis of 4,5-dimethyl-3-phenacylthiazolium chloride (Alagebrium chloride).[7]

Caption: Synthesis workflow for Alagebrium Chloride.

Protocol:

-

Reaction Setup:

-

In a round-bottom flask, combine equimolar amounts of 4,5-dimethylthiazole and 2-chloroacetophenone.

-

Add acetonitrile as the solvent.

-

-

Reaction:

-

Reflux the reaction mixture for an extended period (e.g., 48 hours). The product, Alagebrium chloride, will precipitate out of the hot solution.

-

-

Isolation and Purification:

-

Cool the reaction mixture and filter the precipitate.

-

Wash the collected solid with a suitable solvent mixture (e.g., ethanol (B145695) and tert-butyl methyl ether) to remove unreacted starting materials and impurities.[7]

-

Dry the purified Alagebrium chloride under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

-

Conclusion

Alagebrium has been instrumental in validating the therapeutic concept of breaking AGE cross-links to mitigate the pathological consequences of glycation. While its clinical development has faced challenges, the foundational science behind its mechanism of action remains a cornerstone in the field. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of Alagebrium and to design and evaluate the next generation of AGE-breakers. A deeper understanding of its effects on the complex network of signaling pathways and the full spectrum of AGE cross-links will be crucial for the future development of more effective anti-glycation strategies.

References

- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]

- 4. media.corporate-ir.net [media.corporate-ir.net]

- 5. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advanced Glycation End Products as a Potential Target for Restructuring the Ovarian Cancer Microenvironment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Alagebrium (ALT-711): A Preclinical Pharmacokinetic and Biodistribution Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alagebrium (ALT-711), a novel thiazolium derivative, has been a subject of significant preclinical investigation as a breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathogenesis of diabetic complications and age-related tissue stiffening. By cleaving these cross-links, Alagebrium has shown potential therapeutic effects in various preclinical models of cardiovascular and renal disease.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and biodistribution of Alagebrium, offering insights into its absorption, distribution, and potential mechanism of action at the tissue level.

While extensive research has been conducted on the pharmacodynamic effects of Alagebrium, publicly available quantitative data on its pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and tissue biodistribution remains limited. This guide synthesizes the available information to provide a foundational understanding for researchers in the field.

Pharmacokinetics

Detailed pharmacokinetic parameters for Alagebrium in preclinical models are not widely reported in publicly accessible literature. However, studies involving other thiazolium compounds provide insights into the potential pharmacokinetic profile of this class of molecules. For instance, a study on a thiazole (B1198619) benzenesulfonamide (B165840) β3-adrenergic receptor agonist reported systemic clearance rates of approximately 30 ml/min/kg in rats and 10 ml/min/kg in dogs and monkeys, with oral bioavailability of 17%, 27%, and 4%, respectively.[3] These findings suggest that oral absorption and first-pass metabolism can be significant factors for this class of compounds.[3]

For Alagebrium specifically, preclinical studies have utilized various administration routes, including oral gavage, intraperitoneal (i.p.) injection, and mixing with chow, at doses ranging from 1 mg/kg to 100 mg/kg.[4][5] The lack of specific pharmacokinetic data from these studies makes direct comparisons of exposure levels challenging.

Biodistribution

One study in Sprague-Dawley rats investigated the effect of Alagebrium on the distribution of methylglyoxal (B44143) (MG), a reactive dicarbonyl species and precursor to AGEs. Following intraperitoneal administration of MG, pretreatment with Alagebrium (100 mg/kg i.p.) attenuated the increase in MG levels in the plasma, aorta, heart, kidney, liver, and lung.[5][6] This suggests that Alagebrium is distributed to these tissues and can exert its dicarbonyl scavenging effects.[6]

Another study in db/db mice, a model for type 2 diabetes, showed that daily intraperitoneal administration of Alagebrium (1 mg/kg) for 3 months resulted in lower levels of the AGE, Nε-carboxymethyllysine (CML), in the serum, skin, and kidney tissue compared to untreated diabetic mice.[7] This provides further evidence of Alagebrium's ability to reach and act upon tissues affected by AGE accumulation.

Experimental Protocols

Detailed protocols for dedicated pharmacokinetic and biodistribution studies of Alagebrium are scarce. However, methodologies from efficacy studies provide a framework for how such experiments could be designed.

Animal Models

Preclinical studies of Alagebrium have been conducted in a variety of animal models, including:

-

Rats: Sprague-Dawley rats have been used to study the effects on methylglyoxal-induced glucose intolerance.[5] Spontaneously hypertensive rats have been used to investigate effects on aortic stiffness.[1] Zucker diabetic fatty (ZDF) rats have been used as a model of type 2 diabetes to assess effects on vascular remodeling.[8]

-

Mice: db/db mice have been utilized as a genetic model of type 2 diabetes to evaluate the prevention and reversal of diabetic nephropathy.[7]

-

Dogs: Aged mongrel dogs have been used to study the effects of oral Alagebrium administration on cardiac function.[1]

Administration and Dosing

-

Oral Administration: In a study with aged dogs, Alagebrium was administered orally in a gelatin capsule at a single daily dose of 1 mg/kg for 4 weeks.[2] In some rat studies, Alagebrium chloride was mixed with pulverized standard chow to a final concentration of 0.015% (wt/wt), providing a daily dose of approximately 10 mg/kg.[4]

-

Intraperitoneal (i.p.) Injection: Several studies in rats and mice have used daily i.p. injections at doses ranging from 1 mg/kg to 100 mg/kg.[5][7][9]

Analytical Methodology

While specific validated methods for the quantification of Alagebrium in biological matrices are not detailed in the reviewed literature, the analysis of similar small molecules in plasma and tissue homogenates is routinely performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). A typical workflow for such an analysis would involve:

-

Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant. For tissue samples, homogenization in a suitable buffer followed by protein precipitation.

-

Chromatographic Separation: Separation of the analyte from endogenous matrix components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Signaling Pathways and Experimental Workflows

Mechanism of Action: AGE Cross-link Breaking

Alagebrium's primary mechanism of action is the cleavage of α-dicarbonyl-based AGE cross-links that form on long-lived proteins like collagen. This process is believed to restore the normal structure and function of these proteins, thereby improving tissue elasticity and function.

Figure 1: Proposed mechanism of Alagebrium-mediated cleavage of AGE cross-links.

Experimental Workflow for Preclinical Efficacy Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of Alagebrium in a diabetic rat model.

Figure 2: Generalized experimental workflow for evaluating Alagebrium in a diabetic rat model.

Conclusion

Alagebrium has demonstrated compelling therapeutic potential in a range of preclinical models, primarily through its mechanism as an AGE cross-link breaker. While the available literature provides a solid foundation for understanding its pharmacodynamic effects, there is a notable absence of comprehensive, quantitative pharmacokinetic and biodistribution data. Future research efforts focused on elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of Alagebrium would be invaluable for optimizing dosing strategies and translating its preclinical promise into clinical applications. The development and publication of validated bioanalytical methods for the quantification of Alagebrium in biological matrices are crucial first steps in this endeavor.

References

- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of breakers of advanced glycation end product-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alteon, Alagebrium, ALT-711 – Fight Aging! [fightaging.org]

- 7. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AGE-breaker ALT-711 plus insulin could restore erectile function in streptozocin-induced type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evidence for Alagebrium's Cross-Link Breaking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed from the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of these AGEs and the subsequent cross-linking of long-lived proteins like collagen are implicated in the pathophysiology of aging and diabetic complications, leading to increased tissue stiffness and cellular dysfunction. Alagebrium (ALT-711), a thiazolium derivative, has emerged as a significant therapeutic candidate due to its demonstrated ability to cleave pre-existing AGE cross-links. This technical guide provides a comprehensive overview of the in vitro evidence supporting the cross-link breaking activity of Alagebrium, focusing on its core mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Cleavage of α-Dicarbonyl Cross-Links

Alagebrium's primary mode of action is the chemical cleavage of established, covalent α-dicarbonyl (or α-diketone) based cross-links between proteins.[1] The thiazolium ring within the Alagebrium molecule is the key reactive component responsible for this activity.[1] Specifically, Alagebrium targets the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link.[1] It is important to note that while effective against this class of cross-links, there is no current evidence to suggest its efficacy against other prevalent AGE cross-links such as glucosepane.[1]

A secondary mechanism of action for Alagebrium is the scavenging of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG).[1] By trapping these AGE precursors, Alagebrium can also inhibit the formation of new AGEs.[1]

Quantitative Data on Alagebrium's In Vitro Efficacy

The following tables summarize quantitative data from various in vitro studies investigating the efficacy of Alagebrium in breaking AGE cross-links and mitigating their downstream effects.

Table 1: Effect of Alagebrium on AGE Accumulation and Collagen Stiffness

| Parameter | Model System | Alagebrium Concentration | Observed Effect | Reference |

| AGE Accumulation | Glycated Collagen Gels | 1 mM | Significant reduction in AGEs | [2][3] |

| Collagen Stiffness | Glycated Collagen Gels | 1 mM | Significantly lower equilibrium modulus compared to untreated glycated gels | [2][3] |

Table 2: Effect of Alagebrium on Cellular Functions

| Parameter | Cell Type | Alagebrium Concentration | Observed Effect | Reference |

| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMCs) | 1-100 µM | Dose-dependent inhibition of AGE-stimulated proliferation | [4] |

| Reactive Oxygen Species (ROS) Production | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Significant inhibition of AGE-induced ROS production | [4] |

| Extracellular Matrix Expression | Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Dose-dependent reduction of AGE-induced collagen type III and fibronectin mRNA expression | [4] |

Table 3: Alagebrium's Dicarbonyl Scavenging Activity

| Parameter | Model System | Alagebrium Concentration | Incubation Time | Observed Effect | Reference |

| Methylglyoxal (MG) Levels | In vitro incubation with MG | 100 µM | 15 minutes | Significant reduction in detectable MG | N/A |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the in vitro effects of Alagebrium on AGEs.

In Vitro Glycation of Collagen

This protocol describes the formation of AGE-modified collagen in vitro to serve as a substrate for evaluating the efficacy of Alagebrium.

-

Materials:

-

Type I Collagen (e.g., from rat tail or bovine tendon)

-

Reducing sugar (e.g., D-ribose or D-glucose)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetic Acid (0.1%)

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

-

Procedure:

-

Solubilize Type I collagen in 0.1% acetic acid to a final concentration of approximately 2-5 mg/mL.

-

Incubate the collagen solution with a high concentration of a reducing sugar (e.g., 50-250 mM D-ribose or 100-500 mM D-glucose) in PBS (pH 7.4) at 37°C. The incubation period can range from several days to weeks, depending on the desired level of glycation.[5]

-

Following incubation, extensively dialyze the mixture against PBS to remove unreacted sugars.

-

The resulting glycated collagen can be used to form hydrogels for mechanical testing or cell-based assays, or it can be lyophilized for storage and later biochemical analysis.

-

Alagebrium Treatment and Analysis

-

Procedure:

-

Reconstitute or dilute the prepared glycated collagen to a desired concentration in a suitable buffer (e.g., PBS).

-

Incubate the glycated collagen with varying concentrations of Alagebrium chloride (e.g., 1 µM to 1 mM) at 37°C for a specified period (e.g., 24-48 hours).[1][4]

-

Include appropriate controls, such as untreated glycated collagen and non-glycated collagen.

-

Analytical Methods for Assessing Alagebrium's Efficacy

-

Quantification of AGEs:

-

Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm) to determine the overall AGE content.

-

ELISA: Use specific antibodies to quantify particular AGEs, such as carboxymethyl-lysine (CML) or pentosidine.[3]

-

-

Analysis of Collagen Matrix Stiffness:

-

Mechanical Testing: Perform confined or unconfined compression tests on collagen hydrogels to determine the compressive modulus.[5]

-

Atomic Force Microscopy (AFM): To measure the elastic modulus of individual collagen fibrils.

-

-

HPLC Analysis of Specific Cross-links:

-

For detailed analysis, hydrolyze the protein samples and analyze the amino acid composition, including specific AGEs like pentosidine, by reverse-phase HPLC with fluorescence or mass spectrometric detection.[6]

-

Modulation of AGE-RAGE Signaling Pathway

Alagebrium's effects extend beyond the direct cleavage of AGE cross-links. By reducing the overall AGE burden, it can modulate the downstream signaling pathways initiated by the interaction of AGEs with their cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular events, leading to increased oxidative stress and a pro-inflammatory state. Alagebrium, by breaking down AGEs, can attenuate this signaling cascade.

Conclusion

The in vitro evidence strongly supports the role of Alagebrium as a potent AGE cross-link breaker, primarily through the cleavage of α-dicarbonyl structures. Furthermore, its ability to scavenge dicarbonyl precursors adds to its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Alagebrium and other novel AGE cross-link breakers. This research is crucial for the development of effective therapies to combat the debilitating consequences of AGE accumulation in a range of age-related and diabetic pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Processing of Type I Collagen Gels Using Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Advanced Glycation End-Products (AGE) Lowering Drug ALT-711 on Biochemical, Vascular, and Bone Parameters in a Rat Model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]

Alagebrium Bromide: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alagebrium bromide (formerly ALT-711) is a novel therapeutic agent that functions as a breaker of advanced glycation end-product (AGE) cross-links.[1][2][3][4] AGEs are implicated in the pathophysiology of numerous age-related and diabetic complications, primarily through their ability to alter protein structure and function and to activate pro-inflammatory and pro-fibrotic signaling cascades.[5] This technical guide provides an in-depth analysis of Alagebrium's mechanism of action and its modulatory effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on AGE-targeted therapies.

Core Mechanism of Action

Alagebrium's primary therapeutic action is the chemical cleavage of α-dicarbonyl-based AGE cross-links that have already formed on long-lived proteins like collagen.[1][5] This reversal of pathological cross-linking helps to restore the normal function and flexibility of tissues.[3][4] Additionally, Alagebrium has been identified as an effective scavenger of methylglyoxal (B44143) (MG), a highly reactive dicarbonyl species that is a major precursor to AGE formation.[1][2][5]

Impact on Cellular Signaling Pathways

Alagebrium's influence extends beyond the direct breaking of AGE cross-links to the modulation of several critical intracellular signaling pathways that are aberrantly activated by AGEs.

The AGE-RAGE Signaling Axis

The interaction of AGEs with the Receptor for Advanced Glycation End Products (RAGE) is a central event in the pathogenesis of diabetic complications.[6] This binding triggers a cascade of downstream signaling events that promote oxidative stress, inflammation, and fibrosis.[6][7] Alagebrium has been shown to interfere with this axis through multiple mechanisms. Notably, it can reduce the expression of RAGE itself.[8] Furthermore, by breaking down AGEs, Alagebrium reduces the ligand availability for RAGE activation. Interestingly, research has also demonstrated that Alagebrium exerts some of its beneficial effects through RAGE-independent pathways, suggesting a multifaceted mechanism of action.[2][9]

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. AGEs have been shown to activate this pathway, contributing to pathological processes such as neointimal hyperplasia in atherosclerosis.[8] Alagebrium has demonstrated a significant inhibitory effect on this pathway. Pretreatment with Alagebrium has been shown to reduce AGE-induced phosphorylation of ERK1/2.[8]

Oxidative Stress Pathways

A significant consequence of AGE-RAGE interaction is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6] Alagebrium has been shown to mitigate oxidative stress through multiple mechanisms. It directly reduces the formation of ROS induced by AGEs and has been observed to increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[10][11]

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, and its activation is a key downstream event of RAGE signaling.[7] Alagebrium has been demonstrated to suppress the NF-κB pathway. Studies have shown that Alagebrium treatment can reduce the expression of NF-κB and other inflammatory markers such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[12] However, some studies have reported that Alagebrium did not affect the translocation of the NF-κB p65 subunit, suggesting that its anti-inflammatory effects may be context-dependent.[2]

Transforming Growth Factor-beta (TGF-β) Signaling

The TGF-β signaling pathway is a major driver of fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins.[13] The AGE-RAGE axis is known to upregulate TGF-β expression.[13] Alagebrium has been shown to counteract these pro-fibrotic effects by reducing the expression of TGF-β and downstream targets like collagen IV and fibronectin.[2][14]

Quantitative Data Summary

The following tables summarize the quantitative effects of Alagebrium on various signaling molecules and cellular processes as reported in preclinical studies.

Table 1: Effect of Alagebrium on MAPK/ERK Signaling and RAGE Expression

| Parameter | Cell/Tissue Type | Treatment Conditions | Alagebrium Concentration | Observed Effect | Reference |

| ERK Phosphorylation | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | 35% inhibition | [8] |

| 10 µM | 42% inhibition | [8] | |||

| RAGE mRNA Expression | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | ~17% inhibition | [8] |

| 10 µM | ~84% inhibition | [8] |

Table 2: Effect of Alagebrium on Extracellular Matrix and Pro-fibrotic Factor Expression

| Parameter | Cell/Tissue Type | Treatment Conditions | Alagebrium Concentration | Observed Effect | Reference |

| Collagen Type III mRNA | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM & 10 µM | Dose-dependent decrease | [8] |

| Fibronectin mRNA | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | ~27% decrease | [8] |

| 10 µM | ~47% decrease | [8] | |||

| CTGF mRNA | Rat Aortic Smooth Muscle Cells | Stimulated with 50 µg/mL AGEs | 1 µM | ~12.5% decrease | [8] |

| 10 µM | ~46% decrease | [8] | |||

| Collagen IV Expression | Glomeruli of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |

| Fibronectin Expression | Glomeruli of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |

Table 3: Effect of Alagebrium on Inflammatory Markers

| Parameter | Cell/Tissue Type | Treatment Conditions | Alagebrium Concentration | Observed Effect | Reference |

| MCP-1 Expression | Renal cortex of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |

| ICAM-1 Expression | Renal cortex of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |

| CD11b Expression | Renal cortex of diabetic mice | In vivo treatment | 1 mg/kg/day | Significant reduction | [10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effects of Alagebrium on cellular signaling pathways.

Western Blotting for Phosphorylated ERK

Objective: To quantify the effect of Alagebrium on AGE-induced phosphorylation of ERK1/2.

Protocol:

-

Cell Culture and Treatment: Rat aortic vascular smooth muscle cells (RASMCs) are cultured in DMEM with 10% FBS. Cells are pretreated with Alagebrium (1 µM or 10 µM) for 3 hours before stimulation with AGEs (50 µg/mL) for 30 minutes.[8]

-

Protein Extraction: Cells are lysed, and protein concentrations are determined using a Bradford protein assay.[8]

-

SDS-PAGE and Transfer: Proteins are separated on a 12% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting: The membrane is blocked with 5% non-fat dried milk in Tris-buffered saline with Tween 20 (TBS-T). The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[8]

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

Objective: To measure the effect of Alagebrium on the mRNA expression of genes such as RAGE, collagen type III, fibronectin, and CTGF.

Protocol:

-

Cell Culture and Treatment: RASMCs are treated with Alagebrium (1 µM or 10 µM) followed by stimulation with AGEs (50 µg/mL) for 24 hours.[8]

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction method (e.g., Ultraspect™-II RNA method).[8]

-

Reverse Transcription: Single-stranded complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., Avian Myeloblastosis Virus reverse transcriptase).[8]

-

PCR Amplification: The cDNA is amplified by PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The band intensities are quantified to determine the relative mRNA expression levels.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the effect of Alagebrium on AGE-induced ROS production.

Protocol:

-

Cell Culture and Treatment: RASMCs are treated with Alagebrium and/or AGEs.[8]

-

Labeling: The cells are labeled with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), at a concentration of 5 µM for 10 minutes at 37°C.[8]

-

Fluorescence Measurement: The fluorescence intensity is measured using a confocal microscope with an excitation wavelength of 480 nm and an emission wavelength of 535 nm.[8] An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound demonstrates a multimodal mechanism of action that extends beyond its primary function as an AGE cross-link breaker. By attenuating key signaling pathways involved in inflammation, fibrosis, and oxidative stress, Alagebrium presents a promising therapeutic strategy for a range of AGE-related pathologies. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of Alagebrium and other AGE-targeted compounds. Further investigation into the nuances of its RAGE-independent effects and its impact on a broader array of signaling molecules will undoubtedly refine our understanding and application of this important therapeutic agent.

References

- 1. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Alagebrium attenuates methylglyoxal induced oxidative stress and AGE formation in H9C2 cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]

- 7. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meddatax.com [meddatax.com]

- 10. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Advanced Glycation End-Products (AGE) Lowering Drug ALT-711 on Biochemical, Vascular, and Bone Parameters in a Rat Model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the AGE crosslink breaker, alagebrium, as a renoprotective agent in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PMN- 04 Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN [protocols.io]

- 14. eajm.org [eajm.org]

Foundational Research on Alagebrium and Diabetic Complications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a global health crisis, with its prevalence and associated long-term complications posing a significant burden on healthcare systems worldwide. Chronic hyperglycemia, the hallmark of diabetes, leads to the non-enzymatic glycation of proteins and lipids, resulting in the formation and accumulation of Advanced Glycation End-products (AGEs). These AGEs play a pivotal role in the pathophysiology of diabetic complications, including nephropathy, cardiomyopathy, retinopathy, and neuropathy, by inducing cross-linking of proteins, promoting oxidative stress, and triggering inflammatory responses.[1][2][3]

Alagebrium (B1220623) (ALT-711), a thiazolium derivative, emerged as a promising therapeutic agent designed to mitigate the detrimental effects of AGEs. Its primary mechanism of action is the cleavage of pre-formed α-dicarbonyl-based AGE cross-links, effectively breaking the bonds that contribute to tissue stiffness and dysfunction.[4][5] Furthermore, evidence suggests that Alagebrium may also act as an inhibitor of methylglyoxal, a reactive dicarbonyl species and a major precursor to AGE formation.[4] This dual action positions Alagebrium as a compelling candidate for intervention in the progression of diabetic complications. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on Alagebrium, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Alagebrium has been evaluated in numerous preclinical models of diabetic complications and in clinical trials for related cardiovascular conditions. The following tables summarize key quantitative findings from this research.

Preclinical Efficacy in Diabetic Nephropathy

| Study Parameter | Animal Model | Treatment Group | Key Findings | Reference |

| AGE Reduction | db/db Mice | Alagebrium (1 mg/kg/day, i.p.) for 3 weeks | Serum Nε-(carboxymethyl)lysine (CML) decreased by 41% from baseline. | [1] |

| Urinary CML concentration increased by 138% from baseline. | [1] | |||

| Renal Function | db/db Mice | Alagebrium (1 mg/kg/day, i.p.) for 12 weeks | Lower urinary albumin/creatinine (B1669602) ratio compared to untreated diabetic mice. | [1] |

| STZ-induced Diabetic Rats | Alagebrium (10 mg/kg/day, oral) for 16 weeks (early treatment) | Delayed the increase in albumin excretion rate. | [4] |

Preclinical Efficacy in Diabetic Cardiomyopathy

| Study Parameter | Animal Model | Treatment Group | Key Findings | Reference |

| Cardiac Function | Aged Dogs | Oral Alagebrium | Improved late diastolic and stroke volumetric index; decreased left ventricular stiffness. | [4] |

| Cardiac Structure | STZ-induced Diabetic Rats | Alagebrium (10 mg/kg/day, oral) for 16 weeks | Reduced left ventricular mass. | [4] |

Clinical Trial Data in Cardiovascular Disease

| Study Parameter | Patient Population | Treatment Group | Key Findings | Reference |

| Arterial Stiffness | Hypertensive Patients | Alagebrium (210 mg, twice daily) for 8 weeks | Reduced carotid augmentation index by 37%; Reduced augmented pressure from 16.4 to 9.6 mmHg. | [6] |

| Endothelial Function | Hypertensive Patients | Alagebrium (210 mg, twice daily) for 8 weeks | Increased flow-mediated dilation from 4.6% to 7.1%. | [6] |

| Diastolic Heart Failure | Patients with Diastolic Heart Failure (EF >50%) | Alagebrium (420 mg/day) for 16 weeks | Left ventricular mass decreased from 124 g to 119 g. | [2][3] |

| Improved Doppler early diastolic mitral annulus velocity (E') from 7.3 to 8.4 cm/s. | [2][3] | |||

| Minnesota Living with Heart Failure score improved from 41 to 32. | [2][3] | |||

| Systolic Heart Failure | Patients with Systolic Heart Failure (LVEF ≤0.45) | Alagebrium (200 mg, twice daily) for 36 weeks | No significant improvement in peak VO2 or left ventricular ejection fraction. | [7][8] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the foundational research of Alagebrium.

Induction of Diabetes in Rodent Models (Streptozotocin Protocol)

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas, making it a widely used agent for inducing type 1 diabetes in laboratory animals.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Preparation of STZ Solution: STZ is unstable at neutral pH and must be prepared fresh immediately before injection. It is typically dissolved in a cold citrate (B86180) buffer (pH 4.5).

-

Induction of Diabetes:

-

A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ is administered. Doses can range from 45 to 65 mg/kg body weight.

-

Fasting prior to injection can enhance the diabetogenic effect but is not always necessary.

-

To prevent initial hypoglycemia due to massive insulin (B600854) release from dying beta cells, animals are often given access to a 5-10% sucrose (B13894) solution for the first 24 hours post-injection.

-

-

Confirmation of Diabetes:

-

Blood glucose levels are monitored 48-72 hours after STZ injection.

-

Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and are included in the study.

-

Measurement of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA

CML is a major, well-characterized AGE, and its quantification is a key biomarker for assessing the AGE burden.

-

Principle: This is a competitive immunoassay where CML in the sample competes with a CML-coated plate for binding to a primary anti-CML antibody. The amount of primary antibody bound to the plate is inversely proportional to the CML concentration in the sample.

-

Procedure:

-

Plate Coating: Microtiter plates are pre-coated with a CML-protein conjugate (e.g., CML-BSA).

-

Sample and Standard Incubation: Standards with known CML concentrations and unknown samples are added to the wells.

-

Primary Antibody Incubation: A specific monoclonal or polyclonal anti-CML antibody is added to each well. The plate is incubated to allow for competitive binding.

-

Washing: The plate is washed to remove unbound antibodies and sample components.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

-

Substrate Reaction: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change.

-

Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: The CML concentration in the samples is determined by comparing their absorbance values to the standard curve.

-

Assessment of Diabetic Nephropathy

-

Urine Albumin Measurement:

-

Animals are placed in metabolic cages for 24-hour urine collection.

-

Urinary albumin concentration is measured using a species-specific albumin ELISA kit.

-

Urinary creatinine is also measured to normalize for variations in urine volume. The results are expressed as the albumin-to-creatinine ratio.

-

-

Histopathological Examination:

-

Kidneys are harvested, fixed in formalin, and embedded in paraffin.

-

Thin sections (e.g., 4-5 µm) are cut and stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.

-

Glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis are evaluated and often scored semi-quantitatively by a blinded pathologist.

-

Assessment of Cardiac Function in Rodents

-

Echocardiography (Non-invasive):

-

Animals are lightly anesthetized.

-

A high-frequency ultrasound transducer is used to obtain M-mode and 2D images of the heart.

-

Key parameters measured include:

-

Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

-

Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS)

-

Fractional shortening (FS) and ejection fraction (EF) as measures of systolic function.

-

Early (E) and late (A) diastolic filling velocities (E/A ratio) as a measure of diastolic function.

-

-

-

Invasive Hemodynamics (Invasive):

-

A pressure-volume catheter is inserted into the left ventricle via the carotid artery.

-

Continuous measurement of left ventricular pressure and volume allows for the determination of:

-

Systolic and diastolic blood pressure.

-

Maximal rate of pressure rise (+dP/dt_max) and fall (-dP/dt_max) as indices of contractility and relaxation.

-

End-systolic and end-diastolic pressure-volume relationships.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the action of Alagebrium and a typical experimental workflow for its evaluation.

AGE-RAGE Signaling Pathway in Diabetic Complications

Caption: AGE-RAGE signaling cascade and the inhibitory action of Alagebrium.

Experimental Workflow for Preclinical Evaluation of Alagebrium

Caption: A typical experimental workflow for evaluating Alagebrium in preclinical models.

Conclusion

The foundational research on Alagebrium provides compelling evidence for its potential as a therapeutic agent against diabetic complications. By targeting the fundamental mechanism of AGE cross-link formation and breaking, Alagebrium has demonstrated efficacy in preclinical models of diabetic nephropathy and cardiomyopathy, leading to improvements in renal and cardiac function and structure.[1][4] Clinical studies, although some have yielded mixed results, have shown promise in improving cardiovascular parameters such as arterial stiffness and endothelial function in patient populations with conditions related to AGE accumulation.[2][3][6]

The detailed experimental protocols and an understanding of the underlying AGE-RAGE signaling pathway outlined in this guide are crucial for the continued investigation and development of AGE-breakers as a therapeutic strategy. While the journey of Alagebrium to clinical application has faced challenges, the foundational science underscores the validity of targeting AGEs in the fight against the debilitating complications of diabetes. Further research focusing on optimizing dosing, identifying the most responsive patient populations, and exploring combination therapies will be essential in realizing the full therapeutic potential of this class of compounds.

References

- 1. Prevention and reversal of diabetic nephropathy in db/db mice treated with alagebrium (ALT-711) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. morelife.org [morelife.org]

- 3. The effect of alagebrium chloride (ALT-711), a novel glucose cross-link breaker, in the treatment of elderly patients with diastolic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of alagebrium, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of alagebrium, an advanced glycation endproduct breaker, on exercise tolerance and cardiac function in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alagebrium's Therapeutic Potential in Age-Related Diseases

Executive Summary

The accumulation of Advanced Glycation End-products (AGEs) is a key molecular mechanism underlying the pathophysiology of numerous age-related diseases, including cardiovascular stiffening, diabetic complications, and renal dysfunction.[1][2][3][4][5] AGEs form cross-links between long-lived proteins like collagen and elastin (B1584352), leading to loss of tissue elasticity and function.[1][2][6][7] Alagebrium (ALT-711), a thiazolium derivative, is a first-in-class AGE cross-link breaker designed to reverse this process.[1][6][8] By cleaving pre-existing α-dicarbonyl-based cross-links, Alagebrium has demonstrated the potential to restore tissue flexibility and function.[1][2][3] This technical guide provides a comprehensive overview of Alagebrium, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies for researchers, scientists, and drug development professionals.

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids.[1][4] This process, part of the Maillard reaction, forms a Schiff base that rearranges into a more stable Amadori product.[9] Over time, these products undergo further irreversible reactions, including oxidation and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][2][4]

AGEs accumulate in tissues, particularly on long-lived proteins such as collagen and elastin in the extracellular matrix (ECM).[1][3][7] This accumulation has two major pathological consequences:

-

Protein Cross-linking: AGEs form covalent bonds between proteins, leading to increased stiffness, reduced elasticity, and impaired function of tissues and organs.[1][3][7][10] This is a primary contributor to arterial stiffness, diastolic heart failure, and skin aging.[3][6]

-

Cellular Signaling Activation: AGEs can bind to specific cell surface receptors, most notably the Receptor for AGEs (RAGE).[1][4][11] The AGE-RAGE interaction activates pro-inflammatory and pro-fibrotic signaling pathways, such as NF-κB, leading to oxidative stress, inflammation, and further tissue damage.[1][4][12][13]

Alagebrium (ALT-711): An AGE Cross-link Breaker

Alagebrium (4,5-dimethyl-3-phenacylthiazolium chloride) was developed as a therapeutic agent to specifically target and break AGE-derived cross-links.[1][3][8]

Chemical Properties

Mechanism of Action

Alagebrium's primary mechanism involves the chemical cleavage of α-dicarbonyl (α-diketone) structures within established AGE cross-links.[1][3] The nucleophilic carbons in the thiazolium ring attack the carbonyl carbons of the cross-link, breaking the covalent bond that tethers adjacent proteins.[3] This action restores the normal function of the affected proteins without disrupting natural, healthy peptide bonds.[7]

Beyond its cross-link breaking activity, Alagebrium is also reported to be an effective inhibitor of methylglyoxal, a reactive dicarbonyl intermediate in AGE formation.[1][4][11] Preclinical studies also suggest that by reducing the overall AGE load, Alagebrium can down-regulate the expression of RAGE and subsequent inflammatory signaling.[1][12]

Preclinical Evidence

Numerous studies in various animal models have demonstrated Alagebrium's efficacy in reversing age- and diabetes-related pathologies.

Cardiovascular Applications

Alagebrium has shown significant promise in improving cardiovascular health by reducing the stiffness of the heart and blood vessels.[6][8] In aged dogs, oral administration improved cardiac function and decreased left ventricular stiffness.[1] Similarly, in aged monkeys, it significantly reduced aortic stiffness and pulse wave velocity.[1] In diabetic rat models, Alagebrium treatment has been shown to inhibit neointimal hyperplasia after vascular injury and reduce atherosclerosis.[12][13]

| Model | Species | Dosage/Duration | Key Findings | Reference |

| Diabetic Carotid Injury | Rat (Sprague-Dawley) | 10 mg/kg for 4 weeks | Significantly suppressed neointimal hyperplasia; Reduced RAGE expression. | [12] |

| Aging Heart | Dog | Oral administration | Improved late diastolic and stroke volumetric index; Decreased left ventricular stiffness. | [1] |

| Aging Vasculature | Monkey (Rhesus) | N/A | Significantly decreased pulse wave velocity and augmentation index; Reduced aortic stiffness. | [1] |

| Atherosclerosis | Diabetic Rat | N/A | Effective in reducing atherosclerosis. | [1][13] |

| Stent-induced Neointimal Hyperplasia | Rat (Zucker Diabetic) | N/A | Decreased AGE-related collagen cross-linking and arteriolar stiffness. | [13] |

Renal Applications

Diabetic nephropathy is strongly linked to AGE accumulation in the kidneys. Preclinical studies show Alagebrium can preserve renal function. In streptozotocin-induced diabetic rats and db/db mice, Alagebrium reduced albuminuria, attenuated mesangial expansion, and was associated with reduced renal fibrosis.[1][3][14]

| Model | Species | Dosage/Duration | Key Findings | Reference |

| Diabetic Nephropathy | Mouse (db/db) | 1 mg/kg/day for 12 weeks | Prevented and reversed established diabetic nephropathy; Reduced urinary albumin excretion. | [14] |

| Diabetic Nephropathy | Rat (STZ-induced) | N/A | Reversed diabetic renal injury; Reduced renal fibrosis. | [3][14] |

Clinical Trial Summary

Alagebrium has been evaluated in several Phase II and III clinical trials. While demonstrating a favorable safety profile, the efficacy results have been mixed, and development was ultimately halted due to financial reasons.[1][4][15]

| Trial/Study | Indication | Dosage/Duration | Key Findings | Reference |

| Phase II | Diastolic Heart Failure | 420 mg/day for 16 weeks | Reduced left ventricular mass and improved diastolic function. | [1][16] |

| Phase II (Systolic Hypertension) | Isolated Systolic Hypertension | 210 mg/day for 8 weeks | Improved vascular endothelial function and reduced markers of collagen turnover and inflammation. | [1][17] |

| BENEFICIAL Study | Chronic Heart Failure | 36 weeks | Did not improve primary (aerobic capacity) or secondary (diastolic/systolic function) endpoints. | [1] |

| Phase II | Arterial Compliance | 210 mg/day for 2 months | Improved arterial compliance in elderly patients with vascular stiffening. | [3][8] |

Key Experimental Methodologies

In Vivo: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

This model is widely used to study diabetic complications.

-

Animal Model: Male Sprague-Dawley rats (200-250g).[12]

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 80 mg/kg, dissolved in a citrate (B86180) buffer.[12] Diabetes is confirmed by measuring blood glucose levels (e.g., >250 mg/dL) 72 hours post-injection.[18]

-

Alagebrium Administration: Alagebrium chloride is mixed with standard pulverized chow to a final concentration of 0.015% (w/w), delivering a dose of approximately 10 mg/kg/day.[12][18] Treatment is typically continued for several weeks (e.g., 4-8 weeks).[12]

-

Vascular Injury Model (Optional): To study neointimal hyperplasia, a carotid artery balloon injury can be induced following the treatment period.[12]

-

Analysis: After the study period, animals are sacrificed for histological analysis of tissues (e.g., carotid artery, aorta, kidney) to assess parameters like neointimal area, collagen deposition, and RAGE expression via immunohistochemistry.[12]

In Vitro: Rat Aortic Smooth Muscle Cell (RASMC) Proliferation Assay

This assay assesses the direct cellular effects of Alagebrium on AGE-induced pathology.

-

Cell Culture: Rat aortic vascular smooth muscle cells (RASMCs) are cultured in appropriate media.[12]

-

Experimental Setup: Cells are pre-treated with varying concentrations of Alagebrium (e.g., 1-100 µM) for 24 hours.[12] Subsequently, prepared AGEs (e.g., 50 µg/mL AGE-BSA) are added to the culture media.[12]

-

Proliferation Assay: Cell proliferation is measured after a set incubation period (e.g., 24 hours) using standard methods like direct cell counting or MTT assays.[12]

-

Mechanistic Analysis:

-

ROS Production: Intracellular Reactive Oxygen Species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).[12]

-

Gene/Protein Expression: Changes in the expression of relevant molecules (e.g., RAGE, collagen, fibronectin, COX-2, ERK) are quantified using RT-PCR and Western blotting.[12]

-

Analytical Techniques for AGE Measurement

Quantifying AGEs is critical for evaluating the efficacy of AGE-breakers.

-

ELISA: Enzyme-linked immunosorbent assays are commonly used to measure specific AGEs like Nε-(carboxymethyl)lysine (CML) in serum, urine, and tissue homogenates.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS) or fluorescence detection, is a gold standard for separating and quantifying specific AGEs like pentosidine.[9]

-

Skin Autofluorescence: This non-invasive technique measures the accumulation of fluorescent AGEs in the skin, providing a surrogate marker for systemic AGE load.[19] An AGE reader excites the skin with a specific wavelength of light and measures the emitted fluorescent light.[19]

Signaling Pathways and Workflows

AGE-RAGE Signaling and Alagebrium Intervention

The diagram below illustrates the pathological cascade initiated by AGEs and the points of intervention for Alagebrium.

Caption: Alagebrium acts by directly breaking established AGE cross-links.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines a typical preclinical study to evaluate Alagebrium in an animal model of diabetic complications.

Caption: A standard workflow for preclinical evaluation of Alagebrium.

Logical Flow of Alagebrium's Therapeutic Effect

This diagram shows the cause-and-effect cascade from molecular action to physiological improvement.

Caption: Logical progression from AGE accumulation to Alagebrium-mediated functional improvement.

Conclusion and Future Directions

Alagebrium has robustly demonstrated its mechanism as an AGE cross-link breaker in a multitude of preclinical models, effectively reversing key pathologies associated with aging and diabetes.[1][8][20] While clinical trial results have been inconsistent and its commercial development is currently stalled, the compound remains a vital proof-of-concept for targeting the AGE pathway.[1][11][15]

Future research should focus on:

-

Identifying Patient Subgroups: Determining which patient populations (e.g., those with high baseline AGE levels or specific comorbidities) might benefit most from AGE-breaker therapy.[15]

-

Combination Therapies: Investigating Alagebrium or similar compounds in conjunction with other treatments, such as AGE formation inhibitors or anti-inflammatory agents.

-

Next-Generation Breakers: Developing new compounds with improved efficacy, targeting a broader range of cross-link structures beyond the α-diketone type, such as glucosepane.[3]

The targeting of AGEs remains a promising therapeutic strategy for combating a wide array of age-related diseases. The extensive research on Alagebrium provides a critical foundation for the continued development of this therapeutic class.

References

- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are AGE inhibitors and how do they work? [synapse.patsnap.com]

- 3. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]

- 4. eajm.org [eajm.org]

- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Alagebrium [chemeurope.com]

- 8. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of collagen crosslinks in ageing and diabetes - the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholars.direct [scholars.direct]

- 16. researchgate.net [researchgate.net]

- 17. media.corporate-ir.net [media.corporate-ir.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ftp.morelife.org [ftp.morelife.org]

The Role of Alagebrium in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key pathogenic factor in a multitude of age-related and metabolic diseases. A significant contributor to the induction of oxidative stress is the formation and accumulation of Advanced Glycation End-products (AGEs). Alagebrium (B1220623) (ALT-711), a thiazolium derivative, has emerged as a promising therapeutic agent that directly counteracts the detrimental effects of AGEs. This technical guide provides a comprehensive overview of the role of Alagebrium in reducing oxidative stress. It details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways involved.

Introduction: The Vicious Cycle of AGEs and Oxidative Stress

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] This process, known as the Maillard reaction, is a normal part of metabolism but is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus.[2] The accumulation of AGEs on long-lived proteins, like collagen, contributes to tissue stiffness and loss of function.[3]

Crucially, AGEs perpetuate a vicious cycle of cellular damage by inducing oxidative stress.[4] This occurs primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[2][5] The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events that culminate in the activation of pro-oxidant enzymes and the generation of ROS.[5]

Core Mechanisms of Action of Alagebrium

Alagebrium mitigates oxidative stress through a dual mechanism of action that targets both the upstream cause (AGEs) and downstream effectors.

Cleavage of Pre-formed AGE Cross-links